molecular formula C23H32BN3O5 B12789171 Rvp7C3xks6 CAS No. 179679-47-1

Rvp7C3xks6

Cat. No.: B12789171
CAS No.: 179679-47-1
M. Wt: 441.3 g/mol
InChI Key: MQMHIOPMTAJOHV-SFTDATJTSA-N
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Description

. This compound is characterized by its unique structure, which includes boronic acid and morpholine-4-carbonyl groups. It has been identified by the Unique Ingredient Identifier (UNII) Rvp7C3xks6 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rvp7C3xks6 involves multiple steps, including the formation of boronic acid derivatives and the incorporation of morpholine-4-carbonyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes are often proprietary and may involve advanced organic synthesis techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Rvp7C3xks6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Rvp7C3xks6 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and protein binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rvp7C3xks6 involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The boronic acid group in this compound plays a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

    MLN-273: Another name for Rvp7C3xks6.

    Boronic Acid Derivatives: Compounds with similar boronic acid groups.

    Morpholine-4-carbonyl Compounds: Compounds with similar morpholine-4-carbonyl groups.

Comparison: this compound is unique due to its specific combination of boronic acid and morpholine-4-carbonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other boronic acid derivatives, this compound may exhibit enhanced binding affinity and specificity for certain molecular targets.

Properties

CAS No.

179679-47-1

Molecular Formula

C23H32BN3O5

Molecular Weight

441.3 g/mol

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-2-(morpholine-4-carbonylamino)-3-naphthalen-1-ylpropanoyl]amino]butyl]boronic acid

InChI

InChI=1S/C23H32BN3O5/c1-16(2)14-21(24(30)31)26-22(28)20(25-23(29)27-10-12-32-13-11-27)15-18-8-5-7-17-6-3-4-9-19(17)18/h3-9,16,20-21,30-31H,10-15H2,1-2H3,(H,25,29)(H,26,28)/t20-,21-/m0/s1

InChI Key

MQMHIOPMTAJOHV-SFTDATJTSA-N

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC2=CC=CC=C21)NC(=O)N3CCOCC3)(O)O

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC2=CC=CC=C21)NC(=O)N3CCOCC3)(O)O

Origin of Product

United States

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